5-(3-Nitrophenyl)nicotinic acid
Overview
Description
5-(3-Nitrophenyl)nicotinic acid: is an organic compound with the molecular formula C12H8N2O4 It is a derivative of nicotinic acid, where a nitrophenyl group is attached to the fifth position of the nicotinic acid ring
Mechanism of Action
Target of Action
5-(3-Nitrophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . These targets include nicotinic acid receptors and nicotinamide adenine dinucleotide (NAD+) . These receptors and coenzymes play crucial roles in various metabolic processes, including redox reactions .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes . This interaction leads to changes in the metabolic processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD±dependent pathway . This pathway is crucial for redox metabolism, and maintaining the intracellular pool of niacin is vital for its functioning . The compound also affects other pathways downstream of the nicotinic receptors .
Pharmacokinetics
Nicotinic acid is known to have high GI absorption , and its bioavailability is influenced by factors such as dosage form and administration route .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These effects include neoangiogenesis, cell division, and proliferation . The compound affects both neural and non-neural cells through specific pathways downstream of nicotinic receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the availability of nicotinic acid in the environment . Suboptimal levels of nicotinic acid have been correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .
Biochemical Analysis
Biochemical Properties
5-(3-Nitrophenyl)nicotinic acid, like other forms of niacin, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are involved in numerous biochemical reactions, acting as electron donors or acceptors in redox reactions .
Cellular Effects
It is known that niacin, from which this compound is derived, plays a vital role in cellular functions . Niacin is required to form nicotinamide adenine dinucleotide (NAD), a vital molecule in cellular functions . The amount of NAD reduces with aging, leading to aging at the cellular level .
Molecular Mechanism
It is known that niacin, from which this compound is derived, is involved in the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Temporal Effects in Laboratory Settings
It is known that the binding potential of nAChRs in the brains of smokers decreased by 33.5% ± 10.5% after 4 h of smoking cessation, increased by 25.7% ± 9.2% after 10 d of smoking cessation, and decreased to the level of nonsmokers after 21 d of smoking cessation .
Dosage Effects in Animal Models
It is known that niacin, from which this compound is derived, has been shown to have beneficial effects in animal models with glioblastomas .
Metabolic Pathways
This compound is involved in the metabolic pathways of niacin . Niacin is converted to NAD+ in a three-step reaction pathway, and its formation from nicotinic acid occurs in a three-step process .
Transport and Distribution
It is known that niacin, from which this compound is derived, cannot be transported into human cells, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .
Subcellular Localization
It is known that the distinct localization of the various NMNAT enzymes indicates that there are likely to be distinct pools of NAD+ in the different subcellular organelles and that these pools are independently regulated through the activity of a given NMNAT .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Nitration: One common method for synthesizing 5-(3-nitrophenyl)nicotinic acid involves the esterification of benzoic acid followed by nitration.
Oxidation of Pyridine Derivatives: Another method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid.
Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale oxidation processes. These processes utilize raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, with catalysts and oxidizing agents to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Nitrophenyl)nicotinic acid can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-(3-Nitrophenyl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, derivatives of nicotinic acid, including this compound, are studied for their potential therapeutic effects. These compounds have shown promise in the treatment of diseases such as hyperlipidemia and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Comparison with Similar Compounds
Nicotinic acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.
6-Substituted nicotinic acid analogues: These compounds have been studied for their potential as inhibitors of carbonic anhydrase III, with applications in treating hyperlipidemia and cancer.
Uniqueness: 5-(3-Nitrophenyl)nicotinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-(3-nitrophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBPJUNKJQITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611258 | |
Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898907-67-0 | |
Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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